N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, typically using reagents like phenylsulfonyl chloride.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide group through a condensation reaction between the piperidine intermediate and an oxalic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and analgesic properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxalamide moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
Uniqueness
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its m-tolyl and p-tolyl counterparts.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17-9-5-6-13-20(17)24-22(27)21(26)23-15-14-18-10-7-8-16-25(18)30(28,29)19-11-3-2-4-12-19/h2-6,9,11-13,18H,7-8,10,14-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANFZDROWUXPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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